Trans-3-butyl-4-tosyltetrahydrofuran
Description
Significance of Tetrahydrofuran (B95107) Ring Systems in Complex Molecule Construction
The tetrahydrofuran ring is a five-membered cyclic ether that is a fundamental building block in the architecture of numerous complex natural products. nih.govnih.gov Its prevalence is notable in various classes of biologically active compounds, including lignans, polyketide antibiotics, and annonaceous acetogenins, many of which exhibit potent antitumor, antimicrobial, and antimalarial activities. nih.govorganic-chemistry.org The defined stereochemistry of substituted tetrahydrofurans often plays a crucial role in their biological function, making the development of stereoselective synthetic methods for their construction an active area of research. nih.govnih.gov The THF moiety can influence a molecule's polarity and conformational rigidity, which in turn can modulate its binding affinity to biological targets.
Role of Tosylate Functionality as a Strategic Leaving Group in Synthetic Transformations
The tosylate (p-toluenesulfonate) group is an exceptionally effective leaving group in nucleophilic substitution and elimination reactions. researchgate.netdntb.gov.uaresearchgate.net This utility stems from the fact that the tosylate anion is a very weak base, a consequence of the resonance stabilization of its negative charge across the sulfonate group. masterorganicchemistry.com Alcohols, which are generally poor leaving groups (as hydroxide (B78521) is a strong base), can be readily converted into tosylates by reaction with tosyl chloride, often in the presence of a base like pyridine (B92270). masterorganicchemistry.comyoutube.comyoutube.com This conversion transforms the unreactive hydroxyl group into a highly reactive site for nucleophilic attack, proceeding with retention of stereochemistry at the carbon atom bearing the oxygen. youtube.com This strategic activation allows for the predictable introduction of a wide range of nucleophiles, making it a cornerstone of modern organic synthesis.
Positioning of trans-3-Butyl-4-tosyltetrahydrofuran as a Versatile Synthetic Intermediate
This compound is a specific derivative that exemplifies the synthetic utility of this class of compounds. While detailed research exclusively focused on this particular molecule is not extensively documented in publicly available literature, its structure suggests its role as a valuable intermediate for the synthesis of more complex molecules. The "trans" stereochemistry of the butyl and tosylate groups at the 3 and 4 positions, respectively, provides a defined three-dimensional arrangement that can be exploited in stereospecific reactions. The butyl group adds lipophilicity to the molecule, while the tosylate at the adjacent carbon atom serves as an activatable handle for further functionalization. The synthesis of this compound would likely involve the stereoselective creation of the corresponding trans-3-butyl-4-hydroxytetrahydrofuran, followed by tosylation of the hydroxyl group.
Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | (3R,4R)-3-Butyl-4-(tosyloxy)tetrahydrofuran (representative enantiomer) |
| Molecular Formula | C₁₅H₂₂O₄S |
| Molecular Weight | 300.40 g/mol |
| CAS Number | 89478-98-8 bldpharm.com |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane (B109758), chloroform, and ethyl acetate. |
Synthesis of this compound
The synthesis of this compound would logically proceed through the preparation of its precursor alcohol, trans-3-butyl-4-hydroxytetrahydrofuran.
Stereoselective Synthesis of the Tetrahydrofuran Core
The construction of 3,4-disubstituted tetrahydrofurans with defined stereochemistry is a well-established field in organic synthesis. Several strategies can be envisioned for the synthesis of the trans-3-butyl-4-hydroxytetrahydrofuran core:
Intramolecular Cyclization: One common approach involves the cyclization of an acyclic precursor. For instance, a derivative of a hexane-1,2,5-triol, with appropriate protecting groups, could be induced to cyclize under acidic or basic conditions to form the tetrahydrofuran ring. The stereochemistry of the substituents would be controlled by the stereocenters in the acyclic precursor.
From Dihydrofurans: The hydroboration-oxidation of a 3-butyl-2,5-dihydrofuran would be expected to yield a mixture of hydroxylated products. The stereochemical outcome would depend on the directing effects of the butyl group.
Catalytic Asymmetric Methods: Modern synthetic methods often employ chiral catalysts to achieve high levels of stereocontrol. For example, asymmetric dihydroxylation of a suitable unsaturated precursor followed by cyclization could provide an enantiomerically enriched route to the desired alcohol.
Conversion of the Hydroxyl Group to a Tosylate
Once the trans-3-butyl-4-hydroxytetrahydrofuran is obtained, the conversion of the hydroxyl group to a tosylate is a standard and high-yielding transformation. The alcohol is typically treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine. youtube.comyoutube.com The base serves to neutralize the HCl generated during the reaction. This reaction proceeds with retention of the stereochemistry at the carbon atom bonded to the oxygen.
Reactivity and Synthetic Applications
The primary utility of this compound lies in its reactivity towards nucleophiles. The tosylate group is an excellent leaving group, making the C-4 position susceptible to nucleophilic attack.
Nucleophilic Substitution Reactions
This compound is an ideal substrate for S_N2 reactions. A wide variety of nucleophiles can be used to displace the tosylate group, leading to the formation of a new carbon-nucleophile bond with inversion of stereochemistry at the C-4 position. This would result in the formation of a cis-3-butyl-4-substituted tetrahydrofuran.
| Nucleophile | Product |
| Azide (N₃⁻) | cis-4-Azido-3-butyltetrahydrofuran |
| Cyanide (CN⁻) | cis-3-Butyltetrahydrofuran-4-carbonitrile |
| Thiolate (RS⁻) | cis-3-Butyl-4-(alkylthio)tetrahydrofuran |
| Halides (e.g., Br⁻) | cis-4-Bromo-3-butyltetrahydrofuran |
The efficiency of these reactions would be influenced by the nature of the nucleophile, the solvent, and the reaction temperature.
Use in the Synthesis of Biologically Active Molecules
While specific examples of the use of this compound in the synthesis of named biologically active molecules are not readily found in the literature, its potential is clear. Substituted tetrahydrofuran moieties are present in numerous natural products with interesting biological profiles. organic-chemistry.orgwikipedia.org An intermediate like this compound could serve as a key building block in the total synthesis of such compounds or in the creation of novel analogues for medicinal chemistry programs. The ability to introduce a variety of functional groups at the C-4 position with predictable stereochemistry makes it a versatile tool for generating molecular diversity.
Structure
3D Structure
Properties
Molecular Formula |
C15H22O3S |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
(3S,4R)-3-butyl-4-(4-methylphenyl)sulfonyloxolane |
InChI |
InChI=1S/C15H22O3S/c1-3-4-5-13-10-18-11-15(13)19(16,17)14-8-6-12(2)7-9-14/h6-9,13,15H,3-5,10-11H2,1-2H3/t13-,15-/m0/s1 |
InChI Key |
BYJQGGLQXSCOMF-ZFWWWQNUSA-N |
Isomeric SMILES |
CCCC[C@H]1COC[C@@H]1S(=O)(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCCCC1COCC1S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Trans 3 Butyl 4 Tosyltetrahydrofuran
Stereoselective and Diastereoselective Synthesis of the Tetrahydrofuran (B95107) Core
The cornerstone of synthesizing trans-3-butyl-4-tosyltetrahydrofuran lies in the creation of the 3,4-disubstituted tetrahydrofuran ring with the desired trans configuration. Various cyclization strategies have been developed to achieve this, with stereochemical outcomes dictated by the nature of the starting materials and the reaction conditions.
Cyclization Strategies for trans-Disubstituted Tetrahydrofurans
Intramolecular cyclization of acyclic precursors is a prominent strategy for constructing the tetrahydrofuran ring. One effective method involves the Brønsted acid-mediated intramolecular allylation of an allylsilane with an aldehyde. researchgate.netresearchgate.net This approach has been successfully employed in the stereoselective synthesis of 3,4-disubstituted tetrahydrofurans. The stereochemistry of the newly formed C-C bond and the relative orientation of the substituents are controlled during the ring-closing step.
Another powerful approach is the oxonium-Prins cyclization, which can yield both cis- and trans-2,3-disubstituted tetrahydrofurans. imperial.ac.uk While not directly targeting the 3,4-substitution pattern, the principles of stereocontrol in this reaction, governed by the transition state geometry, provide valuable insights for designing analogous cyclizations for 3,4-disubstituted systems.
Thermal reactions of functionalized dienes also offer a pathway to substituted tetrahydrofurans. For instance, the thermal conversion of 3,3-dicyano-1,5-dienes bearing tert-butyl carbonates can lead to 2,3,4-trisubstituted tetrahydrofurans in a diastereoselective manner. nsf.govnih.gov This method highlights how a cascade of reactions, including a Cope rearrangement and an intramolecular oxy-Michael addition, can establish multiple stereocenters with a high degree of control.
The following table summarizes key aspects of these cyclization strategies.
Table 1: Cyclization Strategies for Substituted Tetrahydrofurans| Strategy | Key Transformation | Stereochemical Control | Relevant Substitution Patterns |
|---|---|---|---|
| Intramolecular Allylation | Cyclization of an allylsilane onto an aldehyde | Controlled by transition state of the cyclization | 3,4-disubstituted |
| Oxonium-Prins Cyclization | Cyclization of an alkene onto an oxonium ion | Dependent on transition state geometry (e.g., chair-like) | 2,3-disubstituted |
| Thermal Diene Cyclization | Cope rearrangement followed by intramolecular oxy-Michael addition | Achieved through a concerted cascade reaction | 2,3,4-trisubstituted |
Stereochemical Control Elements in Ring Formation
The final stereochemistry of the tetrahydrofuran ring is a direct consequence of the stereochemical information present in the acyclic precursor and the mechanism of the cyclization reaction. In the intramolecular allylation of allylsilanes, the geometry of the double bond in the allylsilane and the facial selectivity of the aldehyde addition are critical. researchgate.net
For reactions proceeding through a chair-like transition state, such as certain oxonium-Prins cyclizations, the substituents tend to adopt equatorial positions to minimize steric strain, thus dictating the relative stereochemistry of the product. The choice of Lewis or Brønsted acid can also influence the transition state and, consequently, the diastereoselectivity.
In the synthesis of a related trans-3,4-disubstituted piperidine (B6355638) system, the stereospecific alkylation of a metalloenamine was a key step in establishing the desired trans relationship between the substituents. nih.gov This principle of introducing a substituent stereoselectively onto a pre-formed heterocyclic precursor can also be adapted to tetrahydrofuran synthesis.
Installation of the Butyl Substituent with Positional and Stereochemical Specificity
The introduction of the butyl group at the C3 position with the correct stereochemistry relative to the C4 substituent is a critical challenge. One approach involves the use of a starting material that already contains the butyl group with the desired stereochemistry. For example, an appropriately substituted acyclic precursor for an intramolecular cyclization can be synthesized from a chiral pool starting material or through an asymmetric reaction.
Alternatively, the butyl group can be introduced via a stereoselective conjugate addition to a suitable α,β-unsaturated lactone or furanone precursor. The facial selectivity of this addition can be controlled by the existing stereocenters on the ring or by the use of a chiral catalyst.
A further strategy involves the stereoselective alkylation of an enolate derived from a 3-oxotetrahydrofuran derivative. The stereochemical outcome of such an alkylation would be influenced by the steric hindrance of the enolate face and the nature of the electrophile.
Regioselective Introduction of the Tosylate Moiety
The final step in the synthesis of the target molecule is the regioselective tosylation of the hydroxyl group at the C4 position. This requires the presence of a precursor containing a diol or a selectively protected diol. A common precursor would be a 3-butyltetrahydrofuran-3,4-diol.
The regioselective tosylation of one secondary hydroxyl group in the presence of another or a primary hydroxyl group can be challenging. However, methods utilizing organotin reagents or borinic acid catalysis have been shown to effectively direct the sulfonylation to a specific hydroxyl group in a diol. The selectivity is often governed by the relative steric hindrance and electronic properties of the different hydroxyl groups. For a trans-3,4-diol, the relative accessibility of the two hydroxyl groups will be a key factor in achieving regioselectivity.
Optimization of Reaction Pathways and Process Efficiency
Catalytic Approaches in Synthesis
Catalytic asymmetric methods are highly desirable for establishing the stereocenters of the tetrahydrofuran core enantioselectively. For instance, catalytic asymmetric [3+2] cycloadditions of racemic cyclopropanes and aldehydes have been developed for the synthesis of enantioenriched tetrahydrofurans. nsf.gov
Furthermore, catalytic approaches for the cyclization step, such as the use of palladium catalysts in the reaction of γ-hydroxy terminal alkenes with aryl or vinyl bromides, can provide high diastereoselectivity for the formation of trans-disubstituted tetrahydrofurans. acs.org The development of a catalytic, enantioselective variant of a suitable cyclization reaction would represent a significant advancement in the synthesis of this compound. Recent work on the catalytic stereoselective synthesis of anti-2,4-disubstituted tetrahydrofurans highlights the power of combining different catalytic transformations, such as a Hayashi-Heck arylation and a hydroformylation, to build complex substitution patterns with high control. thieme-connect.commsu.edu
The following table provides examples of catalytic systems used in the synthesis of substituted tetrahydrofurans.
Table 2: Catalytic Systems in Tetrahydrofuran Synthesis| Reaction Type | Catalyst System | Outcome | Reference |
|---|---|---|---|
| [3+2] Cycloaddition | (tBu-pybox)MgI₂ | Enantioenriched tetrahydrofurans | nsf.gov |
| Arylation/Cyclization | Pd(OAc)₂ / P(o-tol)₃ | trans-2,5- and trans-2,3-disubstituted tetrahydrofurans | acs.org |
| Hayashi-Heck Arylation | Pd(TFA)₂ / (R)-hexaMeOBiphep | Enantio- and regioselective formation of 5-aryl-2,3-dihydrofurans | msu.edu |
| Hydroformylation | Rh(acac)(CO)₂ / (R)-Me-i-Pr-INDOLphos | Regio- and diastereoselective formation of anti-2,4-disubstituted tetrahydrofurans | msu.edu |
Solvent and Temperature Influence on Yield and Selectivity
The preparation of this compound can be envisioned through a two-stage process: first, the formation of the core tetrahydrofuran ring with the required stereochemistry, likely from a diol or an epoxy alcohol precursor, followed by the tosylation of a hydroxyl group at the C-4 position. The choice of solvent and temperature at each of these stages is critical for maximizing the yield of the desired product and minimizing the formation of unwanted side products and stereoisomers.
Solvent Effects in Tetrahydrofuran Ring Formation:
The intramolecular cyclization to form the tetrahydrofuran ring is highly dependent on the polarity and coordinating ability of the solvent. For instance, in acid-catalyzed cyclizations of diols, the solvent can influence the stability of charged intermediates and transition states. Non-polar, aprotic solvents such as toluene (B28343) or dichloromethane (B109758) are often favored as they may not interfere with the catalytic activity of Lewis acids and can facilitate the desired stereochemical pathway. nih.govuva.es In contrast, polar protic solvents might compete with the intramolecular alcohol for coordination to the catalyst or stabilization of intermediates, potentially leading to lower yields or a mixture of products. nih.gov
For palladium-catalyzed syntheses of substituted tetrahydrofurans from γ-hydroxy terminal alkenes, a survey of reaction media has shown that toluene provides comparable results to tetrahydrofuran (THF) itself, while polar solvents like N,N-dimethylformamide (DMF) and acetonitrile (B52724) can be detrimental, yielding little to no desired product. nih.gov
Solvent and Temperature in the Tosylation Step:
The subsequent tosylation of the hydroxyl group at the C-4 position is also profoundly affected by the reaction medium and thermal conditions. This reaction typically involves the treatment of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. libretexts.org
Pyridine (B92270) is a classic solvent and base for this transformation, effectively scavenging the HCl byproduct. libretexts.org However, for sterically hindered secondary alcohols, which the hydroxyl at C-4 of a 3-butyltetrahydrofuran would be, elevated temperatures (e.g., 60-80 °C) may be necessary to drive the reaction to completion. researchgate.net
Aprotic polar solvents like dichloromethane (CH₂Cl₂) are also commonly employed, often in conjunction with a base such as triethylamine (B128534) (TEA) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The choice of solvent can also influence the potential for side reactions. For example, using a polar aprotic solvent like DMF can sometimes promote the conversion of the alcohol to the corresponding chloride, a competing reaction where the chloride ion displaces the initially formed tosylate. nih.gov In some cases, solvent-free conditions have been shown to provide excellent yields for tosylation reactions. researchgate.net
The temperature must be carefully controlled. While higher temperatures can overcome the activation energy for the tosylation of a hindered alcohol, they can also promote elimination side reactions or racemization if chiral centers are labile. nih.gov Typically, tosylation reactions are initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or gently heated to ensure complete conversion. libretexts.orgnih.gov
Hypothetical Data on Solvent and Temperature Effects:
To illustrate these influences, the following tables present hypothetical research findings for the final tosylation step in the synthesis of this compound from its corresponding alcohol precursor, trans-3-butyltetrahydrofuran-4-ol.
Table 1: Influence of Solvent on the Tosylation of trans-3-Butyltetrahydrofuran-4-ol
| Entry | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) |
| 1 | Pyridine | - | 25 | 12 | 75 |
| 2 | Pyridine | - | 60 | 6 | 88 |
| 3 | Dichloromethane | Triethylamine/DMAP | 25 | 12 | 82 |
| 4 | Toluene | Triethylamine | 80 | 8 | 78 |
| 5 | DMF | Triethylamine | 25 | 12 | 65 |
| 6 | Acetonitrile | Triethylamine | 25 | 12 | 68 |
| Significant formation of byproducts observed. |
Table 2: Influence of Temperature on the Tosylation in Dichloromethane
| Entry | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) |
| 1 | Dichloromethane | Triethylamine/DMAP | 0 | 24 | 65 |
| 2 | Dichloromethane | Triethylamine/DMAP | 25 | 12 | 82 |
| 3 | Dichloromethane | Triethylamine/DMAP | 40 (reflux) | 6 | 85 |
| 4 | Dichloromethane | Triethylamine/DMAP | 60 | 6 | 70** |
| *Increased formation of elimination byproducts observed. |
These tables conceptualize that a moderate temperature in a non-coordinating or traditionally used solvent like pyridine or dichloromethane would likely provide the optimal balance for achieving a high yield of the desired product while minimizing side reactions.
Exploration of the Reactivity Profile and Mechanistic Pathways of Trans 3 Butyl 4 Tosyltetrahydrofuran
Nucleophilic Substitution Reactions at the Tosylate-Bearing Carbon
The primary site for nucleophilic attack on trans-3-butyl-4-tosyltetrahydrofuran is the carbon atom bonded to the tosylate group. The tosylate anion is an excellent leaving group, facilitating substitution reactions. The mechanistic pathway, whether SN2 or SN1, is dictated by several factors including the nature of the nucleophile, solvent polarity, and the steric environment of the reaction center.
Investigation of SN2 and SN1 Mechanisms
The secondary nature of the carbon bearing the tosylate group in this compound suggests that both SN1 and SN2 mechanisms are plausible and will be in competition.
SN2 Mechanism: A bimolecular nucleophilic substitution (SN2) reaction is anticipated to be a major pathway, especially with strong, unhindered nucleophiles in polar aprotic solvents. The reaction would proceed via a backside attack, where the nucleophile approaches the electrophilic carbon from the side opposite to the tosylate leaving group. This concerted mechanism involves a single transition state where the new bond is forming as the old bond is breaking. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.
SN1 Mechanism: A unimolecular nucleophilic substitution (SN1) mechanism could become significant under conditions that favor the formation of a carbocation intermediate. This is typically promoted by polar protic solvents, which can solvate both the leaving group and the carbocation, and by weaker nucleophiles. The reaction would proceed in a stepwise manner, with the initial rate-determining step being the departure of the tosylate group to form a secondary carbocation. This carbocation would then be rapidly attacked by the nucleophile from either face, leading to a mixture of stereoisomers.
The presence of the ether oxygen in the tetrahydrofuran (B95107) ring can influence the stability of the adjacent carbocation through inductive effects. However, significant stabilization through resonance is not expected.
Scope and Limitations with Diverse Nucleophiles
The reactivity of this compound is expected to be broad, allowing for the introduction of a variety of functional groups via nucleophilic substitution. However, the success and predominant pathway of the reaction will be highly dependent on the choice of nucleophile.
| Nucleophile Type | Expected Predominant Mechanism | Anticipated Products | Potential Limitations |
| Strong, non-basic (e.g., I⁻, Br⁻, N₃⁻) | SN2 | 3-Butyl-4-substituted-tetrahydrofurans | |
| Strong, basic (e.g., RO⁻, HO⁻) | Competition between SN2 and E2 | Mixture of substitution and elimination products | E2 elimination to form an unsaturated tetrahydrofuran derivative is a likely side reaction. |
| Weak, non-basic (e.g., H₂O, ROH) | SN1 | Racemic mixture of 3-butyl-4-substituted-tetrahydrofurans | Slow reaction rates may require elevated temperatures, potentially leading to side reactions. |
| Bulky (e.g., t-BuO⁻) | E2 | 3-Butyl-tetrahydrofuran-3-ene | Steric hindrance will favor elimination over substitution. |
This table is a predictive representation based on general organic chemistry principles, as specific experimental data for this compound is not available.
Stereochemical Outcome of Substitution Processes
The stereochemistry of the substitution product is a direct consequence of the operative mechanism.
SN2 Pathway: An SN2 reaction will proceed with a complete inversion of configuration at the carbon center. Given the trans stereochemistry of the starting material, where the butyl group and the tosylate group are on opposite faces of the ring, the incoming nucleophile will attack from the same face as the butyl group, resulting in a cis relationship between the butyl group and the new substituent.
SN1 Pathway: An SN1 reaction, proceeding through a planar carbocation intermediate, would lead to a racemic mixture of products. The nucleophile can attack the carbocation from either the top or bottom face with roughly equal probability, leading to a mixture of both cis and trans isomers relative to the butyl group.
Ring-Opening Transformations of the Tetrahydrofuran Core
The tetrahydrofuran ring is generally stable, but under certain conditions, particularly with the influence of the tosylate leaving group, it can undergo ring-opening reactions.
Acid-Catalyzed and Base-Mediated Ring Opening Reactions
Acid-Catalyzed Ring Opening: In the presence of a strong acid, the ether oxygen of the tetrahydrofuran ring can be protonated, making it a better leaving group. Subsequent intramolecular attack by a nucleophile or intermolecular attack by the conjugate base of the acid could potentially lead to ring cleavage. However, nucleophilic substitution at the tosylate-bearing carbon is generally more facile and would likely be the primary reaction pathway. Ring opening would become more probable if the substitution reaction is disfavored, for instance, by using a very hindered nucleophile in a strongly acidic medium.
Base-Mediated Ring Opening: Strong bases are more likely to induce an E2 elimination reaction rather than a direct ring opening. However, if the substitution at C4 is followed by a rearrangement, or if a very strong, hindered base is used at high temperatures, fragmentation pathways leading to ring cleavage could be envisioned, although they are not considered a primary or high-yielding process for simple substituted tetrahydrofurans.
Selective Cleavage for Linear Carbon Chain Formation
The transformation of this compound into a linear carbon chain would require a more complex, multi-step synthetic sequence rather than a direct ring-opening reaction. A plausible, though not experimentally verified for this specific compound, strategy could involve:
Nucleophilic Substitution: Introduction of a nucleophile that can later facilitate C-O bond cleavage. For example, substitution with a halide followed by a reduction could be a possibility.
Reductive Cleavage: More direct methods for ether cleavage, such as treatment with strong Lewis acids (e.g., BBr₃) or under specific hydrogenolysis conditions, could potentially cleave the tetrahydrofuran ring. The regioselectivity of such a cleavage would be a critical factor, and predicting the outcome without experimental data is challenging. The reaction would likely proceed to cleave one of the C-O bonds adjacent to the substituents.
Due to the lack of specific literature on this compound, the following table is a hypothetical representation of potential ring-opening products.
| Reaction Conditions | Potential Product(s) | Plausible Mechanism |
| Strong Acid (e.g., HBr, HI) at high temp. | Dihalogenated linear octane (B31449) derivatives | Protonation of ether oxygen, followed by nucleophilic attack and cleavage. |
| Strong Lewis Acid (e.g., BBr₃) | Brominated linear octane derivatives | Coordination of Lewis acid to ether oxygen, followed by cleavage. |
This table is speculative and intended to illustrate potential outcomes based on the reactivity of ethers.
Elimination Reactions and Formation of Unsaturated Derivatives
Elimination reactions of this compound are expected to be a prominent reaction pathway, leading to the formation of various unsaturated derivatives, primarily dihydrofurans. The nature of the base employed, the solvent system, and the reaction temperature are critical determinants of the mechanistic course and, consequently, the product distribution.
The elimination of the tosylate group from this compound can proceed through either a unimolecular (E1) or a bimolecular (E2) pathway.
The E2 mechanism is a concerted process where a base abstracts a proton anti-periplanar to the leaving group, leading to the simultaneous formation of a double bond and departure of the tosylate. For an E2 reaction to occur efficiently, a specific stereoelectronic requirement must be met: the hydrogen to be abstracted and the leaving group must be in a 180° dihedral angle arrangement. In the case of this compound, the molecule can adopt various conformations, and the accessibility of anti-periplanar protons will dictate the feasibility of the E2 pathway. Strong, non-nucleophilic bases, such as potassium tert-butoxide or sodium hydride, typically favor the E2 mechanism.
The E1 mechanism , in contrast, is a stepwise process. It begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. This is followed by a rapid deprotonation of an adjacent carbon by a weak base (often the solvent) to form the alkene. The formation of a secondary carbocation at either C3 or C4 of the tetrahydrofuran ring is required for an E1 reaction. This pathway is generally favored by polar, protic solvents (e.g., ethanol, water) and the absence of a strong base. Heating the reaction mixture often promotes the E1 pathway over the competing unimolecular substitution (SN1) reaction. nih.govresearchgate.net
Competition between E1 and E2 pathways is a key consideration. The choice of base is paramount; strong bases will favor the E2 pathway, while weak bases and ionizing solvents will promote the E1 pathway. nih.gov It is also important to note the potential for competing SN1 and SN2 reactions, although the sterically hindered nature of the substrate and the use of non-nucleophilic bases can minimize substitution products.
A summary of conditions favoring each pathway is presented below:
| Factor | E1 Pathway | E2 Pathway |
| Base | Weak (e.g., H₂O, EtOH) | Strong (e.g., NaOEt, KOtBu) |
| Solvent | Polar Protic (e.g., ethanol, methanol) | Aprotic or Protic |
| Substrate | Secondary or Tertiary Leaving Group | Primary, Secondary, or Tertiary Leaving Group |
| Temperature | Higher temperatures favor elimination over substitution | Generally favorable |
| Stereochemistry | No specific requirement | Requires anti-periplanar H and leaving group |
The elimination reactions of this compound can potentially yield two constitutional isomers of dihydrofuran. The regioselectivity of the elimination will be governed by the stability of the resulting alkene (thermodynamic control) and the accessibility of the protons to be abstracted (kinetic control).
Zaitsev's Rule: Generally, elimination reactions favor the formation of the more substituted, and therefore more stable, alkene. This is known as Zaitsev's rule. chemistrysteps.com In the context of this compound, this would correspond to the formation of 3-butyl-2,3-dihydrofuran.
Hofmann's Rule: In cases where a sterically bulky base is used, the abstraction of the less sterically hindered proton is favored, leading to the formation of the less substituted alkene. This is known as Hofmann's rule. khanacademy.org For the target molecule, this would result in the formation of 4-butyl-2,3-dihydrofuran.
The stereochemistry of the starting material plays a crucial role in determining the stereochemical outcome of the E2 elimination. The trans configuration of the substituents on the tetrahydrofuran ring will influence which protons are available for anti-periplanar elimination in the accessible chair-like or envelope conformations of the five-membered ring. This can lead to a high degree of stereoselectivity in the formation of the double bond.
| Product | Governing Rule | Favored by |
| 3-Butyl-2,3-dihydrofuran | Zaitsev | Less sterically hindered bases (e.g., NaOEt) |
| 4-Butyl-2,3-dihydrofuran | Hofmann | Sterically hindered bases (e.g., KOtBu) |
Rearrangement Processes Involving the Tosylate Group or Tetrahydrofuran Ring
Under conditions that favor carbocation formation (i.e., E1 conditions), rearrangement processes can become significant side reactions. The initial formation of a secondary carbocation at C4 upon departure of the tosylate group could potentially undergo a 1,2-hydride shift from C3 to C4, leading to a more stable tertiary carbocation if such a rearrangement were to result in a more stabilized intermediate. However, in this specific substrate, a simple hydride shift would still result in a secondary carbocation.
More complex rearrangements involving the tetrahydrofuran ring itself are also conceivable, particularly under strongly acidic or high-temperature conditions. Ring-opening of the tetrahydrofuran moiety can be initiated by strong acids, potentially leading to a variety of linear and rearranged products. youtube.com For instance, protonation of the ether oxygen followed by nucleophilic attack could initiate a cascade of reactions. However, under the basic or neutral conditions typically employed for elimination reactions, such ring-opening rearrangements are less likely.
Computational and Theoretical Insights into Reaction Mechanisms
To gain a deeper understanding of the reactivity of this compound, computational chemistry provides powerful tools to model the reaction pathways and predict the outcomes.
Computational methods, such as density functional theory (DFT), can be employed to locate and characterize the transition state structures for both the E1 and E2 pathways. By calculating the activation energies for the different possible elimination and rearrangement routes, an energy landscape can be mapped out. This map provides a quantitative prediction of the most favorable reaction pathways under different conditions. For instance, the activation barriers for the abstraction of protons at C3 and C5 can be calculated to predict the regioselectivity of the E2 elimination. Similarly, the energy of the carbocation intermediates and the barriers for their potential rearrangements in an E1 mechanism can be determined.
A hypothetical energy profile for competing E2 reactions is depicted below:
| Reaction Pathway | Transition State | Relative Activation Energy (Calculated) | Predicted Major Product |
| E2 (Zaitsev) | [TS_Zaitsev] | Lower | 3-Butyl-2,3-dihydrofuran |
| E2 (Hofmann) | [TS_Hofmann] | Higher (with small base) | 4-Butyl-2,3-dihydrofuran |
| E2 (Hofmann) | [TS_Hofmann] | Lower (with bulky base) | 4-Butyl-2,3-dihydrofuran |
Quantum chemical calculations can provide detailed insights into the electronic factors that govern the reactivity and selectivity of this compound. For example, the natural bond orbital (NBO) analysis can be used to study the hyperconjugative interactions that stabilize the transition states leading to the different alkene products. The analysis of the frontier molecular orbitals (HOMO and LUMO) of the substrate and the base can help to rationalize the preferred sites of attack.
Strategic Applications of Trans 3 Butyl 4 Tosyltetrahydrofuran in Organic Synthesis
A Chiral Building Block for Enantio- and Diastereoselective Synthesis
The inherent chirality of trans-3-Butyl-4-tosyltetrahydrofuran makes it an exemplary starting material for syntheses where precise control of stereochemistry is paramount. The trans configuration of the butyl and tosyl groups on the tetrahydrofuran (B95107) ring establishes a rigid and predictable three-dimensional scaffold.
Construction of Stereodefined Scaffolds
The foundational structure of this compound serves as a stereodefined template. Synthetic chemists can incorporate this entire tetrahydrofuran ring system into a larger target molecule, confident in the relative stereochemistry of the C3 and C4 positions. The tosyl group, being an excellent leaving group, facilitates the key bond-forming reactions required to build upon this core. This approach is particularly advantageous in the synthesis of molecules where the tetrahydrofuran moiety is a central structural feature, allowing for a more convergent and efficient synthetic route.
Derivatization to Introduce New Stereocenters
A primary application of this building block involves the nucleophilic substitution of the C4-tosylate. This reaction is highly effective for introducing a wide range of functionalities with inversion of stereochemistry at the C4 position. The stereochemical outcome of this S_N2 reaction is predictable, allowing for the diastereoselective formation of a new stereocenter. The nature of the incoming nucleophile dictates the functionality of the resulting product, opening pathways to a diverse array of substituted tetrahydrofurans.
| Nucleophile | Resulting C4-Substituent | Stereochemistry at C4 |
| Azide (N₃⁻) | -N₃ | Inverted (cis to butyl) |
| Cyanide (CN⁻) | -CN | Inverted (cis to butyl) |
| Thiolate (RS⁻) | -SR | Inverted (cis to butyl) |
| Alkoxide (RO⁻) | -OR | Inverted (cis to butyl) |
This table illustrates the versatility of the tosylate displacement reaction in generating new, stereochemically defined tetrahydrofuran derivatives.
Utility in the Synthesis of Architecturally Complex Polycyclic Ethers
Polycyclic ether natural products, often found in marine organisms, are known for their complex structures and significant biological activities. The synthesis of these molecules represents a formidable challenge. This compound can serve as a key precursor for constructing the repeating ether units found in these natural products. Synthetic strategies may involve the ring-opening of the tetrahydrofuran, followed by subsequent cyclization events to form larger ring systems or ladder-like polyether chains. The defined stereochemistry of the starting material is crucial for controlling the stereochemical cascade during the construction of these complex topologies.
Precursor for Functionalized Tetrahydrofuran Analogs with Diverse Substitution Patterns
Beyond its use in constructing specific, complex targets, this compound is a valuable starting point for generating libraries of functionalized tetrahydrofuran analogs for use in medicinal chemistry and materials science. The reactivity of the tosyl group allows for systematic modification. For instance, elimination reactions can be induced to form unsaturated tetrahydrofurans, which can then undergo a variety of further transformations such as dihydroxylation or epoxidation to introduce new patterns of substitution.
| Reaction Type | Reagents | Resulting Structure |
| S_N2 Substitution | NaN₃, DMF | 3-Butyl-4-azidotetrahydrofuran |
| Elimination (E2) | DBU, Heat | 3-Butyl-2,3-dihydrofuran |
| Reduction | LiAlH₄ | 3-Butyltetrahydrofuran |
These examples highlight how a single, well-defined precursor can be leveraged to access a range of tetrahydrofuran derivatives with varied functional and stereochemical properties.
Integration into the Total Synthesis of Natural Products and Bioactive Molecules
The ultimate demonstration of a building block's utility is its successful application in the total synthesis of a complex natural product. This compound is ideally suited for this purpose, particularly in syntheses that employ a convergent, fragment-based approach.
Prospective Research Avenues and Innovative Methodologies for Trans 3 Butyl 4 Tosyltetrahydrofuran
Development of Sustainable and Green Chemistry Approaches for its Synthesis
The traditional synthesis of substituted tetrahydrofurans and the subsequent tosylation of hydroxyl groups often involve multi-step processes that may utilize hazardous reagents and generate significant waste. chemicalforums.comsciencemadness.org A key area of future research lies in the development of more sustainable and environmentally benign methods for the preparation of trans-3-butyl-4-tosyltetrahydrofuran.
Current green chemistry strategies that could be adapted for the synthesis of this target molecule include:
Solvent-Free Tosylation: Research has demonstrated the feasibility of performing tosylation reactions under solvent-free conditions, for instance, by grinding the alcohol precursor with tosyl chloride and a solid base like potassium carbonate. sciencemadness.org This approach dramatically reduces solvent waste and can lead to simpler product isolation. sciencemadness.org For the synthesis of this compound, a solvent-free tosylation of trans-3-butyltetrahydrofuran-4-ol would be a primary objective.
Catalytic C-H Activation/Oxidative Cyclization: Recent advancements have showcased iodine-catalyzed C-H activation as a metal-free pathway to construct tetrahydrofuran (B95107) rings from alcohols. chemistryviews.org Applying this methodology to an appropriate acyclic precursor could offer a more atom-economical route to the core furan (B31954) structure, which could then be tosylated.
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and potential for facile scaling. Developing a flow-based synthesis for this compound could streamline its production, minimize reaction volumes, and potentially improve yields and purity.
Bio-catalysis: The use of enzymes for the stereoselective synthesis of the alcohol precursor, trans-3-butyltetrahydrofuran-4-ol, could provide a highly efficient and green route to the chiral backbone of the molecule.
Table 1: Comparison of Potential Green Synthesis Methodologies
| Methodology | Potential Advantages | Key Research Challenge |
|---|---|---|
| Solvent-Free Tosylation | Reduced solvent waste, simpler workup | Ensuring complete reaction and managing exotherms |
| Catalytic C-H Activation | High atom economy, metal-free | Achieving high regioselectivity and stereocontrol |
| Flow Chemistry | Enhanced safety, scalability, process control | Reactor design and optimization for two-phase reactions |
| Bio-catalysis | High stereoselectivity, mild reaction conditions | Identifying or engineering a suitable enzyme |
Expanding the Scope of its Reactivity via Novel Catalytic Systems
The tosylate group in this compound is a well-established leaving group, making the molecule a prime substrate for nucleophilic substitution reactions. nih.govresearchgate.net Future research should focus on employing novel catalytic systems to expand the range of transformations possible with this substrate.
Palladium-Catalyzed Cross-Coupling Reactions: While tosylates are known to participate in cross-coupling reactions, the development of more active and robust palladium catalysts could enable a wider range of carbon-carbon and carbon-heteroatom bond formations at the C-4 position of the tetrahydrofuran ring. This could include Suzuki, Stille, and Buchwald-Hartwig amination reactions.
Nickel-Catalyzed Reactions: Nickel catalysis has emerged as a powerful tool in organic synthesis, often enabling transformations that are challenging with other metals. organic-chemistry.org Investigating the reactivity of this compound in nickel-catalyzed reductive couplings or cross-electrophile couplings could unlock new synthetic pathways.
Photoredox Catalysis: The use of visible-light photoredox catalysis could open up novel reaction pathways, such as the generation of a radical at the C-4 position upon reduction of the tosylate, which could then participate in various bond-forming reactions. organic-chemistry.org
Exploration of its Role in Supramolecular Chemistry or Material Science Precursors
The defined trans stereochemistry and the presence of both a lipophilic butyl group and a polarizable tosyl group make this compound an intriguing candidate for applications in supramolecular chemistry and material science.
Precursor to Functional Monomers: The tosylate group can be displaced by a variety of nucleophiles, including those bearing polymerizable functionalities. This would allow for the synthesis of novel monomers that could be incorporated into polymers, potentially imparting unique thermal or mechanical properties. For example, reaction with a diol could lead to the formation of a new polyether.
Liquid Crystal Synthesis: The rigid tetrahydrofuran ring combined with the flexible butyl chain and the polar tosyl group are features often found in liquid crystalline molecules. Exploration of its phase behavior and that of its derivatives could be a fruitful area of research.
Uncovering Unprecedented Transformational Pathways and Synthetic Utilities
Beyond its expected reactivity as an alkyl tosylate, there is potential to uncover novel and unprecedented transformations of this compound.
Ring-Opening and Rearrangement Reactions: Under specific catalytic conditions, it may be possible to induce a ring-opening of the tetrahydrofuran moiety, followed by rearrangement to form new carbocyclic or heterocyclic scaffolds. Lewis or Brønsted acid catalysis could be investigated to promote such transformations.
Intramolecular C-H Functionalization: With an appropriate catalyst, it might be possible to activate a C-H bond on the butyl group or elsewhere on the tetrahydrofuran ring and have it react intramolecularly, leading to the formation of bicyclic products.
Domino Reactions: The tosylate can act as an initiating point for a cascade of reactions. For instance, a nucleophilic substitution could be followed by an intramolecular cyclization or rearrangement, allowing for the rapid construction of molecular complexity from a relatively simple starting material. rsc.org
Q & A
Basic: What are the standard synthetic routes for preparing trans-3-butyl-4-tosyltetrahydrofuran, and what critical reaction parameters must be controlled?
Answer:
The synthesis typically involves nucleophilic substitution or tosylation reactions. Key parameters include:
- Solvent selection : Tetrahydrofuran (THF) is widely used due to its ability to dissolve polar intermediates and stabilize anions .
- Reaction time : Extended durations (e.g., 3 days at room temperature) ensure complete conversion, monitored via thin-layer chromatography (TLC) .
- Base utilization : Triethylamine (Et3N) neutralizes acidic byproducts (e.g., HCl) during tosylation .
- Purification : Column chromatography is critical for isolating the trans-isomer from diastereomeric mixtures .
| Parameter | Example Condition | Reference |
|---|---|---|
| Solvent | THF | |
| Reaction Time | 72 hours (room temperature) | |
| Base | Triethylamine |
Basic: Which spectroscopic methods are most effective for characterizing this compound?
Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign stereochemistry using coupling constants (e.g., trans-configuration via <sup>3</sup>JHH values) and distinguish tosyl (C7H7SO3) signals .
- X-ray crystallography : Resolves absolute configuration and confirms trans-stereochemistry .
- IR spectroscopy : Identifies sulfonate (S=O) stretches (~1360 cm<sup>-1</sup>) and ether (C-O-C) vibrations .
Basic: What safety precautions are recommended when handling this compound?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile THF byproducts .
- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact with sulfonate derivatives .
- First aid : For inhalation exposure, move to fresh air and seek medical attention .
Advanced: How can reaction yields and enantiomeric purity be optimized during synthesis?
Answer:
- Chiral auxiliaries : Introduce chiral ligands (e.g., BINOL) to control stereochemistry during tosylation .
- Solvent polarity : Use aprotic solvents (e.g., dichloromethane) to favor kinetic over thermodynamic product formation.
- Catalytic systems : Screen Lewis acids (e.g., BF3·OEt2) to enhance reaction efficiency .
| Optimization Factor | Example Strategy | Reference |
|---|---|---|
| Solvent Polarity | Dichloromethane | |
| Catalyst | BF3·OEt2 |
Advanced: How are contradictions in stereochemical assignment resolved between computational and experimental data?
Answer:
- NOESY NMR : Detect spatial proximity of protons (e.g., trans-3-butyl and tosyl groups) to validate configuration .
- DFT calculations : Compare computed vs. experimental <sup>13</sup>C chemical shifts to refine stereochemical models .
- X-ray crystallography : Gold standard for unambiguous structural confirmation .
Advanced: How does the tosyl group influence the compound’s stability under acidic or basic conditions?
Answer:
- Acidic conditions : Tosyl groups are hydrolytically stable but may undergo desulfonation under strong acids (e.g., H2SO4) .
- Basic conditions : Susceptible to nucleophilic displacement (e.g., by alkoxides) due to the leaving-group ability of tosylate .
- Stability testing : Monitor degradation via HPLC under accelerated conditions (40°C, 75% RH) .
| Condition | Degradation Pathway | Reference |
|---|---|---|
| Strong acid | Desulfonation | |
| Strong base | Nucleophilic displacement |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
